Biochemical Potency Against KRAS G12C: Adagrasib vs. Divarasib
The parent compound adagrasib (MRTX849) exhibits lower biochemical potency than the next-generation inhibitor divarasib. Direct comparison reveals that divarasib's kinact/KI ratio is 12-fold greater than that of adagrasib [1]. This quantitative difference in covalent inhibition efficiency is a direct consequence of the molecular structure of adagrasib, which forms the basis for MRTX849 acid.
| Evidence Dimension | Biochemical covalent inhibition efficiency (kinact/KI) |
|---|---|
| Target Compound Data | Not directly quantified for MRTX849 acid; parent compound adagrasib has a 12-fold lower kinact/KI ratio. |
| Comparator Or Baseline | Divarasib (GDC-6036): kinact/KI ratio 12-fold higher than adagrasib. |
| Quantified Difference | 12-fold lower potency |
| Conditions | Biochemical assay measuring KRAS G12C covalent modification. |
Why This Matters
Researchers requiring maximal biochemical potency for in vitro studies should select divarasib; those modeling adagrasib's clinical pharmacology must use MRTX849 acid.
- [1] Wang L, et al. Discovery and characterization of divarasib, a next-generation oral highly potent and selective covalent KRAS G12C inhibitor. 2026. View Source
